molecular formula C4H2O4-2 B1241708 Fumarate CAS No. 142-42-7

Fumarate

Cat. No.: B1241708
CAS No.: 142-42-7
M. Wt: 114.06 g/mol
InChI Key: VZCYOOQTPOCHFL-OWOJBTEDSA-L
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Description

Fumarate is an organic compound with the formula HO₂CCH=CHCO₂H. It is the trans isomer of butenedioic acid, while maleic acid is the cis isomer. This compound is a white solid that occurs widely in nature and has a fruit-like taste. It is an intermediate in the citric acid cycle, used by cells to produce energy in the form of adenosine triphosphate (ATP) from food .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fumarate can be synthesized through various methods. One common method involves the oxidation of succinate by the enzyme succinate dehydrogenase. Another method is the hydrogenation of acetylene dicarboxylate precursor molecules using parahydrogen . Additionally, this compound can be prepared by the isomerization of maleic acid in the presence of a catalyst .

Industrial Production Methods: Industrially, this compound is produced by the catalytic isomerization of maleic acid or its anhydride. This process involves heating maleic acid in the presence of water. Another industrial method involves the oxidation of n-butane using vanadyl pyrophosphate as a catalyst .

Chemical Reactions Analysis

Types of Reactions: Fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Enzyme succinate dehydrogenase.

    Reduction: Parahydrogen and acetylene dicarboxylate precursor.

    Substitution: Various organic solvents and catalysts.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

142-42-7

Molecular Formula

C4H2O4-2

Molecular Weight

114.06 g/mol

IUPAC Name

(E)-but-2-enedioate

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/b2-1+

InChI Key

VZCYOOQTPOCHFL-OWOJBTEDSA-L

Isomeric SMILES

C(=C/C(=O)[O-])\C(=O)[O-]

SMILES

C(=CC(=O)[O-])C(=O)[O-]

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-]

142-42-7

physical_description

white odourless granules or leafy crystals;  virtually odourless with tart acid taste

solubility

insoluble to slightly soluble in water;  soluble in alcohol;  slightly soluble in oils.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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